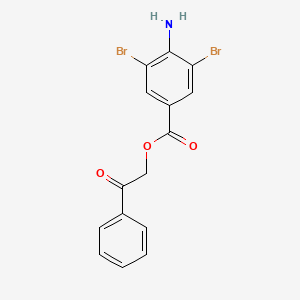![molecular formula C21H27N7OS B10871863 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea](/img/structure/B10871863.png)
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiourea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides can be employed for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiourea and pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
Phenyl isothiocyanate: Another precursor used in the synthesis.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A structurally related compound with different functional groups.
Uniqueness
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and a thiourea group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C21H27N7OS |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]carbamimidoyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H27N7OS/c1-15-14-16(2)24-20(23-15)26-19(22-11-7-13-28-12-6-10-18(28)29)27-21(30)25-17-8-4-3-5-9-17/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H3,22,23,24,25,26,27,30) |
InChI-Schlüssel |
LYUFFUSNOVIYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCCN2CCCC2=O)NC(=S)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)

![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)
![methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10871816.png)
![1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10871818.png)
![7-benzyl-1,3-dimethyl-8-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871823.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10871827.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10871842.png)

![N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871849.png)
![4-methoxy-N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10871854.png)

![Methyl 4-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B10871864.png)
